![molecular formula C12H17NO3S B13641658 tert-Butyl (S)-(3-oxo-1-(thiophen-3-yl)propyl)carbamate](/img/structure/B13641658.png)
tert-Butyl (S)-(3-oxo-1-(thiophen-3-yl)propyl)carbamate
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Overview
Description
tert-Butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate thiophene derivative. One common method involves the use of tert-butyl carbamate and 3-thiophenecarboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds .
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, tert-butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar reactivity but lacking the thiophene ring.
N-Boc-protected amines: Compounds with a similar carbamate protecting group but different substituents.
Thiophene derivatives: Compounds containing the thiophene ring but with different functional groups.
Uniqueness: tert-Butyl N-[(1S)-3-oxo-1-(thiophen-3-yl)propyl]carbamate is unique due to the combination of the carbamate group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17NO3S |
---|---|
Molecular Weight |
255.34 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-3-oxo-1-thiophen-3-ylpropyl]carbamate |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-10(4-6-14)9-5-7-17-8-9/h5-8,10H,4H2,1-3H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
LYCISWYLBBYIRM-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=O)C1=CSC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1=CSC=C1 |
Origin of Product |
United States |
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